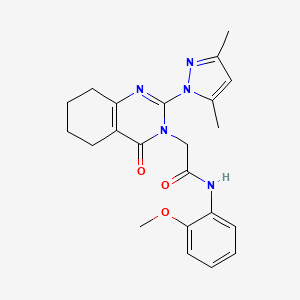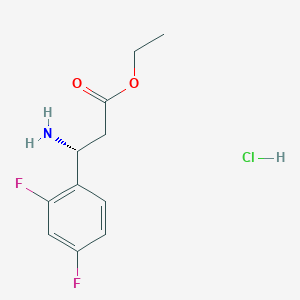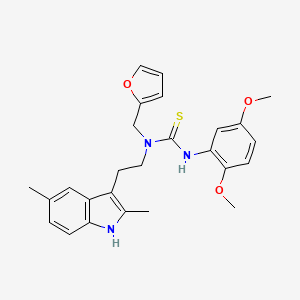![molecular formula C8H8ClF2N B2897767 [2-Chloro-4-(difluoromethyl)phenyl]methanamine CAS No. 1557399-40-2](/img/structure/B2897767.png)
[2-Chloro-4-(difluoromethyl)phenyl]methanamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“[2-Chloro-4-(difluoromethyl)phenyl]methanamine” is a chemical compound with the CAS Number: 1557399-40-2 . It has a molecular weight of 191.61 . The compound is in liquid form .
Molecular Structure Analysis
The InChI code for “[2-Chloro-4-(difluoromethyl)phenyl]methanamine” is 1S/C8H8ClF2N/c9-7-3-5 (8 (10)11)1-2-6 (7)4-12/h1-3,8H,4,12H2 . This code provides a specific description of the molecule’s structure, including the arrangement of its atoms and bonds.Physical And Chemical Properties Analysis
“[2-Chloro-4-(difluoromethyl)phenyl]methanamine” is a liquid at room temperature . The storage temperature is -10 degrees Celsius .Scientific Research Applications
Pharmaceutical Applications
[2-Chloro-4-(difluoromethyl)phenyl]methanamine: plays a significant role in pharmaceutical research, particularly in the development of new medicinal compounds. The difluoromethyl group is a common motif in drug design due to its lipophilicity and metabolic stability . This compound can be used to introduce difluoromethyl groups into molecules, potentially enhancing their pharmacokinetic properties. It’s also involved in the synthesis of complex molecules like pseudopeptides, which have applications in drug development .
Material Science
In material science, [2-Chloro-4-(difluoromethyl)phenyl]methanamine is utilized for the modification of materials at the molecular level. The introduction of difluoromethyl groups can alter the physical properties of materials, such as their thermal stability and chemical resistance . This can be particularly useful in the development of advanced polymers and coatings with specific desired characteristics.
Chemical Synthesis
This compound is a valuable reagent in chemical synthesis. It’s used in the late-stage functionalization of complex molecules, allowing for the selective introduction of difluoromethyl groups . This is crucial for the synthesis of molecules with precise structural requirements, such as active pharmaceutical ingredients and agrochemicals .
Analytical Chemistry
In analytical chemistry, [2-Chloro-4-(difluoromethyl)phenyl]methanamine can be used as a standard or reference compound in various analytical techniques. Its well-defined structure and properties make it suitable for calibrating instruments and validating analytical methods .
Life Science Research
The compound finds applications in life science research, particularly in the study of biological systems. It can be used to label biomolecules, aiding in the investigation of biological pathways and processes . The difluoromethyl group’s stability under physiological conditions makes it an excellent tag for tracking and imaging in biological systems.
Environmental Science
In environmental science, the study of compounds like [2-Chloro-4-(difluoromethyl)phenyl]methanamine is important for understanding the environmental fate of fluorinated organic compounds. Research into its biodegradation and environmental impact can provide insights into the safe handling and disposal of fluorinated waste .
Safety and Hazards
This compound is classified as dangerous, with hazard statements including H302, H312, H314, and H332 . Precautionary statements include P260, P261, P264, P270, P271, P280, P301+P312, P301+P330+P331, P302+P352, P303+P361+P353, P304+P340, P305+P351+P338, P310, P312, P330, P363, P405, and P501 . These codes correspond to specific safety precautions that should be taken when handling this compound.
properties
IUPAC Name |
[2-chloro-4-(difluoromethyl)phenyl]methanamine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8ClF2N/c9-7-3-5(8(10)11)1-2-6(7)4-12/h1-3,8H,4,12H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WWQBJFZFKUJZOM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C(F)F)Cl)CN |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8ClF2N |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
191.60 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[2-Chloro-4-(difluoromethyl)phenyl]methanamine | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-[(5-chloro-3-fluoropyridin-2-yl)oxy]-N,N-dimethyloxolan-3-amine](/img/structure/B2897684.png)

![5-((6,7-dihydroisoxazolo[4,5-c]pyridin-5(4H)-yl)sulfonyl)-3-methylbenzo[d]oxazol-2(3H)-one](/img/structure/B2897687.png)









![5-thioxo-5,6-dihydroimidazo[1,2-c]thieno[3,2-e]pyrimidin-2(3H)-one](/img/structure/B2897706.png)
